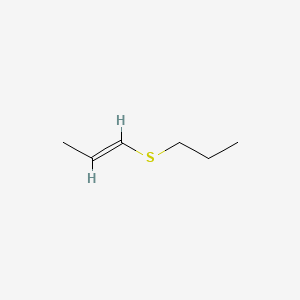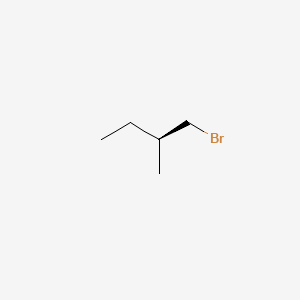![molecular formula C9H9F3N2O2 B1277454 N'-hydroxy-2-[3-(trifluorométhyl)phénoxy]éthanamidamide CAS No. 690632-15-6](/img/structure/B1277454.png)
N'-hydroxy-2-[3-(trifluorométhyl)phénoxy]éthanamidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is a chemical compound with the empirical formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, making it a valuable molecule in various scientific research fields .
Applications De Recherche Scientifique
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Mécanisme D'action
The mechanism of action of N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor or activator of these targets . The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)phenol: A compound with a similar trifluoromethyl group but different functional groups.
N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl): Another compound with a phenoxy ring and trifluoromethyl group.
Uniqueness
N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
690632-15-6 |
|---|---|
Formule moléculaire |
C9H9F3N2O2 |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Clé InChI |
SKUBUDPNDFNCOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
SMILES isomérique |
C1=CC(=CC(=C1)OC/C(=N\O)/N)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)OCC(=NO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)











